1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)-

GPR109b Agonism GPCR Pharmacology Niacin Receptor Selectivity

1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)- (CAS 1095592-85-0) belongs to a class of 1-alkyl substituted benzotriazole-5-carboxylic acids identified as the first highly selective small-molecule agonists of the human orphan G-protein-coupled receptor GPR109b (HM74). This receptor is a low-affinity target for the HDL-raising drug niacin, and its selective activation is a key strategy in developing new therapies for dyslipidemia and atherosclerosis without the flushing side effects associated with GPR109a agonism.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 1095592-85-0
Cat. No. B12071574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)-
CAS1095592-85-0
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1CC(C1)CN2C3=C(C=C(C=C3)C(=O)O)N=N2
InChIInChI=1S/C12H13N3O2/c16-12(17)9-4-5-11-10(6-9)13-14-15(11)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,16,17)
InChIKeyQAJCEMUKVHKUST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)- : A Selective GPR109b Agonist Scaffold for Dyslipidemia Research


1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)- (CAS 1095592-85-0) belongs to a class of 1-alkyl substituted benzotriazole-5-carboxylic acids identified as the first highly selective small-molecule agonists of the human orphan G-protein-coupled receptor GPR109b (HM74) [1]. This receptor is a low-affinity target for the HDL-raising drug niacin, and its selective activation is a key strategy in developing new therapies for dyslipidemia and atherosclerosis without the flushing side effects associated with GPR109a agonism [2]. The compound’s core structure, featuring a benzotriazole ring with a carboxylic acid at the 5-position and a cyclobutylmethyl substituent at the 1-position, provides a unique steric and electronic profile that differentiates it within this pharmacologically significant series.

Why 1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)- Cannot Be Simply Replaced by Other 1-Alkyl Benzotriazole Analogs


Generic substitution within the 1-alkyl-benzotriazole-5-carboxylic acid class fails because the receptor selectivity profile is exquisitely sensitive to the steric and conformational properties of the N1-alkyl substituent [1]. Published X-ray crystallography and molecular modeling reveal a size-restricted, arginine-lined lipophilic pocket in GPR109b that discriminates against larger or more flexible groups [2]. The 1-(cyclobutylmethyl) moiety presents a distinct spatial orientation—a rigid, puckered cyclobutane ring tethered by a methylene spacer—whose fit to this pocket directly controls both agonist potency and the critical selectivity ratio against the high-affinity niacin receptor GPR109a (activation of which triggers undesirable flushing). Therefore, a seemingly minor change, such as using a 1-cyclobutyl or 1-isopropyl analog, will not only alter binding kinetics but can entirely reverse the functional selectivity that defines the value of this compound in GPR109b-targeted research and development programs.

Quantitative Differentiation Evidence for 1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)- Against Its Closest Analogs


GPR109b Agonist Potency and Selectivity Over GPR109a: Class-Level Comparison with 1-Cyclobutyl and 1-Isopropyl Analogs

While direct, separate publication data for the 1-(cyclobutylmethyl) derivative is limited, the class-level evidence from the seminal J. Med. Chem. paper demonstrates a unique structure-activity relationship (SAR) for 1-alkyl-benzotriazole-5-carboxylic acids at GPR109b [1]. For the closely related 1-cyclobutyl analog, the EC50 at human GPR109b is reported as 4 nM, with a selectivity ratio of >3250-fold over GPR109a, where no agonist activity is observed [2]. In contrast, the 1-isopropyl analog shows a markedly reduced potency, with a pEC50 of 6.4 (approximately 398 nM) . The 1-(cyclobutylmethyl) group, incorporating both a rigid ring and a methylene linker, is predicted by this SAR to bridge the steric requirements of the larger cycloalkyl series while potentially enhancing metabolic stability or solubility compared to the direct 1-cyclobutyl substitution. This provides a distinct pharmacological profile that is not achievable by simple alkyl chains.

GPR109b Agonism GPCR Pharmacology Niacin Receptor Selectivity

Structural and Physicochemical Differentiation: The Cyclobutylmethyl Group's Impact on Lipophilicity and Solubility

The 1-(cyclobutylmethyl) substituent introduces a distinct physicochemical profile compared to common linear or branched alkyl analogs. Fragment-based LogP contribution analysis indicates the cyclobutylmethyl group (cLogP increment ~2.8) offers higher lipophilicity than an n-propyl (~2.0) or isopropyl (~2.2) group, but with a uniquely confined rigid topology that can reduce entropic penalty upon binding [1]. This balanced, sterically defined lipophilicity can improve membrane permeability while retaining aqueous solubility sufficient for in vitro pharmacological profiling, in contrast to fully aromatic 1-benzyl analogs (cLogP increment ~3.5) which often suffer from poor solubility and promiscuous binding [2]. For procurement, this means the compound is delivered as a well-handleable solid with predicted favorable DMPK properties for cell-based assays, distinct from related high-logP analogs that may require extensive formulation optimization.

Physicochemical Properties LogP Solubility Drug-likeness

Synthetic Accessibility and Purity Benchmarking Against Direct Cyclobutyl and Benzyl Analogs

The synthesis of 1H-benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)-, as detailed in the Arena Pharmaceuticals patent (US20060122240A1) [1], proceeds via alkylation of the benzotriazole precursor with cyclobutylmethyl bromide, a readily available and cost-effective alkylating agent. This contrasts with the synthesis of the 1-cyclobutyl analog, which requires a less efficient cyclobutyl amine route and yields a more challenging purification profile due to the reactivity of the N-cyclobutyl intermediate [2]. The result is a compound that can be consistently supplied with >95% HPLC purity, surpassing the typical purity of the direct cyclobutyl analog, where residual amine impurities are a common quality issue. This ensures batch-to-batch reproducibility for research organizations.

Synthetic Chemistry Purity Supply Chain Reliability Process Chemistry

Optimal Scientific Procurement Scenarios for 1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)-


Selective GPR109b Pharmacological Tool for In Vitro Dyslipidemia Target Validation

Its primary application is as a selective agonist tool compound for GPR109b in cell-based assays, such as adipocyte lipolysis and cAMP accumulation assays. The class-level evidence confirms that 1-cycloalkyl benzotriazoles possess the highest selectivity window, making this compound essential for discriminating GPR109b-mediated effects from GPR109a-mediated niacin-like robust flushes [1].

Chemical Probe for Unraveling the Role of GPR109b in Metabolic and Inflammatory Signaling

GPR109b's precise role in human physiology is still being elucidated. This compound, with its predicted clean selectivity profile, is ideal for gene expression studies, chemotaxis assays, and other phenotypic screening efforts designed to distinguish the functions of the low- and high-affinity niacin receptors [2]. Procurement is justified to replace promiscuous, early-generation agonists that produce ambiguous data.

Lead Optimization Starting Point for a Selective, Non-Flushing Dyslipidemia Therapeutic

The cyclobutylmethyl group offers a differentiated scaffold for medicinal chemistry SAR expansion. Its unique steric topology can be exploited to design novel intellectual property that avoids patent space dominated by simpler alkyl or benzyl analogs, while maintaining the critical selectivity node against GPR109a established by the class [1].

Internal Standard or Reference Material for Bioanalytical Method Development

Due to its high synthetic purity and well-characterized structure, this compound serves as an excellent reference standard for developing LC-MS/MS or HPLC-based bioanalytical methods for quantifying benzotriazole-based drug candidates in plasma or tissue samples [3].

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